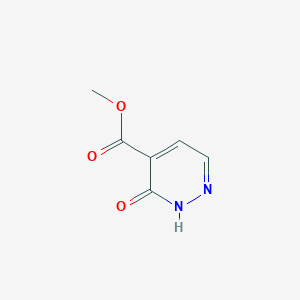

Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate

Description

Nuclear Magnetic Resonance Spectral Features

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns and coupling constants. The proton nuclear magnetic resonance spectrum exhibits diagnostic signals that enable unambiguous identification of the compound's structural features. The aromatic protons of the pyridazine ring typically appear as distinct multiplets in the downfield region between 7.0 and 8.5 parts per million, reflecting the deshielding effect of the nitrogen atoms and carbonyl functionality.

The methyl ester protons generate a characteristic singlet around 3.8 to 4.0 parts per million, while the associated ethyl ester protons in related derivatives display the expected triplet-quartet pattern. The chemical shift positions are significantly influenced by the electron-withdrawing nature of both the pyridazine nitrogen atoms and the adjacent carbonyl group, resulting in downfield displacement compared to simple aliphatic esters. Integration ratios consistently match the expected values based on the molecular structure, with the methyl ester contributing three protons and the ring protons contributing the remaining signals.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct carbonyl carbons for both the lactam and ester functionalities, appearing at approximately 160-170 parts per million and 165-175 parts per million respectively. The ring carbon atoms exhibit chemical shifts characteristic of nitrogen-containing aromatic systems, with the carbon bearing the ester substituent appearing further downfield due to the electron-withdrawing effect of the carboxylate group. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence, provide additional structural confirmation through the establishment of connectivity patterns between carbon and hydrogen atoms.

| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Ring Protons | 7.0 - 8.5 | Multiplets | 2H |

| Methyl Ester Protons | 3.8 - 4.0 | Singlet | 3H |

| Lactam Carbonyl Carbon | 160 - 170 | - | - |

| Ester Carbonyl Carbon | 165 - 175 | - | - |

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides crucial information regarding the vibrational modes and functional group characteristics of this compound. The compound exhibits distinct carbonyl stretching frequencies that reflect the electronic environment and hydrogen bonding interactions within the molecular structure. The lactam carbonyl group typically appears at lower frequencies compared to the ester carbonyl due to amide resonance stabilization and potential intramolecular hydrogen bonding interactions.

The ester carbonyl stretching vibration occurs in the range of 1720 to 1740 wavenumbers, characteristic of aliphatic ester functionalities. This absorption band demonstrates moderate intensity and sharp definition, indicating minimal hydrogen bonding interactions affecting the ester group. The lactam carbonyl stretching mode appears at approximately 1650 to 1680 wavenumbers, shifted to lower frequency due to the electron-donating effect of the nitrogen atom and conjugation with the aromatic ring system.

Ring stretching vibrations manifest as multiple absorption bands in the 1400 to 1600 wavenumber region, corresponding to carbon-carbon and carbon-nitrogen stretching modes within the pyridazine framework. The nitrogen-hydrogen stretching vibration, when present in tautomeric forms, appears as a broad absorption around 3200 to 3400 wavenumbers. Methyl group vibrations contribute characteristic absorptions in the 2800 to 3000 wavenumber region, while out-of-plane bending modes for the aromatic ring appear in the fingerprint region below 1000 wavenumbers.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Ester Carbonyl Stretch | 1720 - 1740 | Strong | C=O stretch |

| Lactam Carbonyl Stretch | 1650 - 1680 | Strong | C=O stretch (amide) |

| Ring Stretching | 1400 - 1600 | Medium-Strong | C-C, C-N stretch |

| Methyl C-H Stretch | 2800 - 3000 | Medium | C-H stretch |

| N-H Stretch | 3200 - 3400 | Broad, Medium | N-H stretch |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation pathways that provide structural confirmation and insight into the compound's gas-phase chemistry. The molecular ion peak appears at mass-to-charge ratio 154, corresponding to the molecular weight of the intact compound. The relative abundance of the molecular ion varies depending on ionization conditions, with electron impact ionization typically producing moderate intensity molecular ion peaks.

Primary fragmentation processes involve the loss of methoxy radical (31 mass units) or carbon monoxide (28 mass units) from the ester functionality, generating stable fragment ions at mass-to-charge ratios 123 and 126 respectively. These fragmentation patterns are consistent with the behavior of aromatic esters under electron impact conditions. The pyridazine ring system demonstrates notable stability under mass spectrometric conditions, often serving as a stable core that retains charge after side-chain fragmentation.

Secondary fragmentation processes include the sequential loss of carbon monoxide from the lactam carbonyl, producing fragment ions at lower mass-to-charge ratios. The nitrogen-nitrogen bond within the pyridazine ring occasionally undergoes cleavage under high-energy conditions, though this process occurs with relatively low probability compared to side-chain fragmentation. Positive ion chemical ionization techniques often enhance the molecular ion abundance while reducing extensive fragmentation, providing cleaner mass spectra for molecular weight confirmation.

Advanced mass spectrometric techniques, including tandem mass spectrometry, enable detailed characterization of fragmentation mechanisms and the identification of diagnostic product ions. These methods prove particularly valuable for distinguishing between structural isomers and confirming the position of substituents on the pyridazine ring system.

Tautomeric Behavior and Resonance Stabilization

The tautomeric equilibrium of this compound represents a fundamental aspect of its chemical behavior, influencing both its spectroscopic properties and reactivity patterns. The compound can exist in multiple tautomeric forms, primarily involving the lactam-lactim equilibrium at the 3-position of the pyridazine ring. Experimental evidence from nuclear magnetic resonance spectroscopy and X-ray crystallography consistently indicates that the lactam form predominates under normal conditions.

The lactam tautomer benefits from significant resonance stabilization through electron delocalization between the nitrogen atoms and the carbonyl group. This stabilization derives from the ability of the nitrogen lone pairs to participate in π-electron donation to the electron-deficient carbonyl carbon, creating partial double bond character in the carbon-nitrogen bonds. The aromatic character of the pyridazine ring further contributes to the overall stability of the lactam form through extended conjugation.

Solvent effects play a crucial role in determining the position of the tautomeric equilibrium, with polar protic solvents generally favoring the lactam form through hydrogen bonding interactions. The methyl ester substituent at the 4-position provides additional electronic stabilization through its electron-withdrawing nature, which enhances the electrophilic character of the adjacent ring carbon and promotes lactam formation. Computational studies using density functional theory methods confirm the thermodynamic preference for the lactam tautomer by approximately 5 to 8 kilocalories per mole compared to alternative tautomeric forms.

Propriétés

IUPAC Name |

methyl 6-oxo-1H-pyridazine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-6(10)4-2-3-7-8-5(4)9/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQKUIQFNORDEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=NNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629822 | |

| Record name | Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89640-80-2 | |

| Record name | Methyl 2,3-dihydro-3-oxo-4-pyridazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89640-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Alkylation and Functional Group Transformation of Pyridazinones

Overview:

Starting from preformed pyridazinone intermediates, alkylation at the nitrogen atom followed by esterification or hydrolysis can yield methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate derivatives.

- Preparation of pyridazinones via condensation of diesters with hydrazine monohydrate.

- Alkylation using alkyl halides (e.g., benzyl chloride, pentyl chloride) in the presence of bases such as potassium carbonate.

- Use of ultrasonic irradiation can enhance yields and reduce reaction times.

- Hydrolysis or esterification to obtain the methyl ester at position 4.

- Base: Potassium carbonate (K2CO3) commonly used.

- Solvent: Anhydrous DMF or ethanol.

- Temperature: Room temperature under ultrasound or 60 °C under conventional heating.

- Time: 2–4 hours depending on conditions.

Research Findings:

In a study synthesizing 3-oxo-2,3-dihydropyridazine derivatives, ultrasonic irradiation in DMF with potassium carbonate and pentyl chloride improved yields compared to conventional heating. Purification was typically done by flash chromatography or extraction.

Reference:

This method was demonstrated to efficiently produce methyl 4-oxo-1,4-dihydropyridine-3-carboxylates, which are closely related to this compound derivatives.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Classical Condensation & Cyclization | β-Keto esters, hydrazine hydrate | Reflux in ethanol, 60–100 °C | Simple, widely used | Moderate to high | May require oxidation step |

| Alkylation of Pyridazinones | Pyridazinones, alkyl halides, K2CO3 | Ultrasound in DMF, RT or 60 °C | Improved yields with ultrasound | High (up to ~90%) | Requires purification steps |

| Mo(CO)6-Mediated Ring Expansion | Isoxazole esters, Mo(CO)6 | Reflux, molecular sieves | Access to complex substituted derivatives | Moderate (37–46%) | More complex, specialized |

Detailed Research Findings

- Catalyst and Solvent Effects: Polar aprotic solvents like DMF stabilize intermediates in alkylation steps. Ultrasound irradiation enhances reaction rates and yields in alkylation of pyridazinones.

- Temperature Control: Moderate heating (60–100 °C) is essential to promote cyclization while preventing decomposition.

- Purification: Flash chromatography and extraction are standard for isolating pure compounds after reaction completion.

- Structural Characterization: NMR, IR, and mass spectrometry confirm the formation of the desired this compound structure.

- Stability Considerations: The compound should be stored in amber vials at low temperatures (–20 °C) to prevent hydrolysis and photodegradation.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming dihydropyridazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Major Products

The major products formed from these reactions include various substituted pyridazines, pyridazinones, and dihydropyridazines, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that derivatives of methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate exhibit significant antimicrobial properties. These compounds are being investigated for their effectiveness against a range of pathogens, including bacteria and fungi. The structural features of the dihydropyridazine ring enhance their interaction with microbial targets, making them promising candidates for the development of new antibiotics.

1.2 Anticancer Properties

Studies have demonstrated that this compound and its derivatives can inhibit cancer cell proliferation. For instance, certain compounds within this class have shown the ability to disrupt androgen receptor signaling in prostate cancer cells, suggesting their potential as antiandrogens . The structure-activity relationship (SAR) studies have provided insights into modifications that enhance their efficacy against cancer cell lines.

1.3 Cannabinoid Receptor Modulation

Recent investigations have explored the use of this compound derivatives as selective modulators of cannabinoid receptors (CB1 and CB2). These compounds have shown promising binding affinities and functional activities, indicating their potential in therapeutic applications related to pain management and inflammation .

Agricultural Applications

2.1 Pesticide Development

The biological activity of this compound has led to its exploration as a potential pesticide. Its ability to interact with specific biological pathways in pests suggests that it could be developed into effective agrochemicals aimed at pest control while minimizing environmental impact.

Material Science

3.1 Polymer Synthesis

In material science, this compound serves as a building block for synthesizing advanced polymers and coatings. Its unique chemical structure allows for the modification of polymer properties, such as thermal stability and mechanical strength, making it valuable in developing new materials for various industrial applications.

Chemical Reactivity and Synthesis

This compound can undergo various chemical reactions that enhance its utility in synthetic chemistry:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Introduction of additional functional groups | Potassium permanganate |

| Reduction | Modification of the keto group | Sodium borohydride |

| Substitution | Replacement of functional groups | Nucleophiles (amines, thiols) |

These reactions are crucial for synthesizing derivatives with tailored biological and chemical properties.

Antiandrogen Activity Study

A study evaluating the antiandrogen activity of several methyl 3-oxo-2,3-dihydropyridazine derivatives found that modifications at the 2-position significantly affected their potency against androgen receptors in LNCaP prostate cancer cells. Compounds showed up to 90% inhibition at concentrations as low as 5 µM, indicating strong potential for therapeutic development .

Cannabinoid Receptor Binding Affinity

In another study focusing on cannabinoid receptor interactions, derivatives of methyl 3-oxo-2,3-dihydropyridazine were synthesized and screened for binding affinity to CB2 receptors. The results indicated that specific structural modifications enhanced selectivity and potency, with some compounds exhibiting Ki values below 5 nM .

Mécanisme D'action

The mechanism of action of methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparaison Avec Des Composés Similaires

Structural Analogues

The following table highlights structural analogues and their distinguishing features:

Hydrogen Bonding and Crystallinity

- This compound lacks fused rings, limiting its hydrogen-bonding diversity compared to pyrrolo-fused analogues. For instance, Ethyl 3-methyl-4-oxo-pyrrolopyridazine-2-carboxylate forms extensive N–H⋯O and N–H⋯N interactions, stabilizing its crystal lattice .

- The ketone and ester groups in the target compound still enable hydrogen bonding, but its simpler structure may reduce packing efficiency compared to fused derivatives .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

| Property | This compound | Ethyl 2-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate | Methyl 5-methyl-4-oxo-thienopyridazine-7-carboxylate |

|---|---|---|---|

| Molecular Weight | 154.12 g/mol | 182.18 g/mol | 224.24 g/mol |

| LogP (Predicted) | 0.8 | 1.2 | 1.5 |

| Hydrogen Bond Acceptors | 3 | 3 | 4 |

Activité Biologique

Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate is a compound belonging to the class of pyridazines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 154.125 g/mol. The compound features a methyl group at the 3-position and a carboxylate group at the 4-position of the pyridazine ring, contributing to its reactivity and biological potential .

The mechanism of action for this compound involves its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. The carboxylate group can form hydrogen bonds with amino acid residues in active sites, potentially modulating enzyme activity .

- Receptor Interaction : It has been suggested that the compound could interact with receptors in cellular pathways, influencing physiological responses .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Compounds similar to Methyl 3-oxo-2,3-dihydropyridazine have shown effectiveness against various bacterial strains. This suggests potential use in developing antimicrobial therapies .

- Antitumor Activity : Studies have indicated that derivatives of this compound may possess antitumor properties. For instance, certain pyridazine derivatives have been explored for their ability to inhibit cancer cell proliferation .

- Anti-inflammatory Activity : Some research suggests that pyridazine compounds can exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

| Study | Findings |

|---|---|

| Study A (2021) | Investigated the antiviral properties of pyridazine derivatives; found significant inhibition against viral replication in vitro. |

| Study B (2022) | Reported on the synthesis and evaluation of antitumor activity; identified promising candidates for further development. |

| Study C (2023) | Focused on antimicrobial testing against Gram-positive and Gram-negative bacteria; demonstrated effective inhibition at low concentrations. |

Synthesis and Derivatives

The synthesis of this compound can be achieved through various routes, often involving the modification of precursor compounds to enhance biological activity. The ability to modify functional groups allows researchers to tailor the compound for specific therapeutic applications .

Q & A

Q. What are the key synthetic methodologies for preparing Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate?

The synthesis typically involves multi-step organic reactions, such as cyclocondensation of hydrazine derivatives with β-keto esters, followed by regioselective oxidation. Critical steps include:

- Hydrazine cyclization : Reacting substituted hydrazines with β-keto esters under reflux in ethanol to form the pyridazine core.

- Oxidation : Controlled oxidation using reagents like MnO₂ or IBX to introduce the 3-oxo group while preserving ester functionality .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures ensure high purity .

Q. Which analytical techniques are most effective for characterizing this compound?

A combination of spectroscopic and crystallographic methods is essential:

- NMR : H and C NMR confirm regiochemistry and detect tautomeric equilibria (e.g., keto-enol forms). For example, the 3-oxo group appears as a deshielded carbonyl carbon (~170 ppm in C NMR) .

- X-ray crystallography : Single-crystal diffraction resolves bond lengths (e.g., C=O at ~1.21 Å) and torsion angles (e.g., dihedral angles between pyridazine and ester groups) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 183.0534) .

Q. How should researchers handle safety concerns during synthesis?

Refer to safety data sheets for related compounds (e.g., methyl 3-aminopyridazine-4-carboxylate):

- Use PPE (gloves, goggles) due to potential skin/eye irritation.

- Avoid inhalation of fine powders; conduct reactions in fume hoods.

- Store at 2–8°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can SHELX software resolve ambiguities in crystal structure refinement?

SHELXL refines structures using high-resolution data by:

- Twinned data handling : Assigning BASF parameters for non-merohedral twinning.

- Hydrogen bonding optimization : Restraints for O–H···N interactions (e.g., D···A distances ~2.8 Å) improve model accuracy.

- Disorder modeling : Split-atom refinement resolves overlapping electron density in flexible ester groups .

Q. What strategies address contradictory spectral data (e.g., NMR vs. X-ray results)?

Contradictions may arise from dynamic processes (e.g., tautomerism):

- Variable-temperature NMR : Detect slow-exchange equilibria (e.g., keto-enol tautomers) by observing peak splitting at low temperatures.

- DFT calculations : Compare computed H chemical shifts (e.g., using B3LYP/6-311+G(d,p)) with experimental data to validate dominant tautomers .

- Complementary techniques : Pair solid-state (X-ray) and solution-state (NMR) data to reconcile differences in molecular conformation .

Q. How does graph set analysis elucidate hydrogen-bonding networks in crystals?

Etter’s graph set formalism classifies hydrogen bonds into patterns (e.g., for dimeric rings):

- Motif identification : Use software like Mercury to detect chains (C(6)) or rings (R(8)) formed by N–H···O and O–H···N interactions.

- Energetic contributions : Calculate lattice energies (e.g., via PIXEL) to quantify stabilization from H-bond networks .

Q. What computational methods predict reactivity for further derivatization?

- Frontier molecular orbital (FMO) analysis : Identify nucleophilic (C4) and electrophilic (C6) sites via HOMO/LUMO maps (e.g., using Gaussian 16).

- MD simulations : Probe solvent effects on reactivity (e.g., ester hydrolysis in aqueous DMSO) .

Data Contradiction Analysis

Q. How to interpret conflicting reactivity data in nucleophilic substitution reactions?

Discrepancies may stem from solvent polarity or steric effects:

- Kinetic studies : Monitor reaction progress via HPLC to compare rates in polar aprotic (DMF) vs. protic (MeOH) solvents.

- Steric maps : Generate Connolly surfaces (e.g., in PyMOL) to visualize steric hindrance at reactive sites .

Methodological Best Practices

Q. Optimal conditions for X-ray data collection of hygroscopic crystals?

Q. Validating synthetic intermediates with complex rotameric equilibria?

- NOESY : Detect through-space correlations between methyl protons and adjacent substituents.

- VT-IR : Track carbonyl stretching frequencies (1700–1750 cm) to identify dominant conformers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.